molecular formula C15H17NO2S B1451683 Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate CAS No. 1036546-77-6

Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate

Cat. No.: B1451683
CAS No.: 1036546-77-6
M. Wt: 275.4 g/mol
InChI Key: SWNFHOYZKULNLB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate is a high-purity chemical compound supplied for laboratory research use. This specialty chemical is characterized by its molecular formula, C 15 H 17 NO 2 S, and a molecular weight of 275.37 g/mol . It is registered under CAS Number 1036546-77-6 . As a multi-substituted thiophene carboxylate derivative, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both amino and ester functional groups on the thiophene core, makes it a versatile precursor for the synthesis of more complex heterocyclic systems and functional molecules. Researchers utilize this scaffold in various applications, including the development of pharmaceutical candidates and the study of structure-activity relationships. The presence of the phenyl and isopropyl groups offers potential for exploring steric and electronic effects in molecular design. This product is intended for research and development purposes exclusively. It is "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 2-amino-4-phenyl-5-propan-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9(2)13-11(10-7-5-4-6-8-10)12(14(16)19-13)15(17)18-3/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNFHOYZKULNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based One-Pot Synthesis

A widely used approach to synthesize 2-aminothiophene derivatives involves the Gewald reaction, which condenses a ketone, elemental sulfur, and a cyanoester in the presence of a base.

  • Procedure:

    • A mixture of elemental sulfur and a secondary amine (e.g., morpholine) is stirred until sulfur dissolves.
    • Ethyl cyanoacetate and an appropriate ketone (e.g., acetophenone for phenyl substitution) are added.
    • The reaction is stirred at room temperature or slightly elevated temperatures.
    • After completion, the product is purified by silica gel chromatography.
  • Yields and Conditions:

    • Yields for related 2-aminothiophene esters are typically around 43–51% with this method.
    • Solvent: Ethanol or solvent-free conditions have been explored for greener chemistry.
    • Temperature: Room temperature to 55 °C.
    • Reaction time: Several hours to overnight.
  • Advantages:

    • One-pot synthesis reduces steps and waste.
    • Environmentally friendly protocols avoid organic solvents during reaction.
  • Example:

    • Preparation of ethyl 2-amino-4-phenylthiophene-3-carboxylate as a precursor has been reported with moderate yields using this method, which can be adapted for the isopropyl-substituted analog by choosing the appropriate ketone.

Stepwise Functionalization via Substituted Thiophene Intermediates

Another approach involves preparing substituted thiophene intermediates followed by functional group transformations.

  • Key Steps:

    • Starting from ethyl 2-amino-5-isopropylthiophene-3-carboxylate, phenyl substitution at the 4-position can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
    • Esterification with methanol to convert ethyl esters to methyl esters if required.
    • Purification by crystallization or chromatography.
  • Example from Patent Literature:

    • Di-t-butyl-4-phenylthiophene-2,3-dicarbamate intermediates were refluxed with acetic acid and diethyl oxalate to yield thiophene derivatives.
    • Crystallization from acetic acid and ethanol/acetic acid mixtures provided pure compounds with melting points above 300 °C, indicating high purity.

Cyclocondensation with Isocyanates and Isothiocyanates

  • Reactions of 2-aminothiophene-3-carboxylates with isocyanates or isothiocyanates in the presence of bases can lead to cyclized products or functionalized thiophenes.
  • For example, treatment of ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate with benzyl isothiocyanate followed by cyclization yields fused heterocycles but can be adapted for related thiophene carboxylates.
  • These methods are more complex and used for derivative synthesis rather than the direct preparation of this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Gewald Reaction (One-pot) Ketone (acetophenone analog), S, cyanoacetate, morpholine RT to 55 °C, ethanol or solvent-free 43–51 Green chemistry approach, moderate yield
Reflux with Acetic Acid & Diethyl Oxalate Di-t-butyl-4-phenylthiophene-2,3-dicarbamate Reflux 3 h, crystallization Not specified High purity product, multi-step
Cyclocondensation with Isocyanates 2-Aminothiophene esters, isocyanates Reflux, ethanolic NaOH 67–75 Used for heterocyclic derivatives

Research Findings and Notes

  • The Gewald reaction remains the most practical and scalable method for synthesizing 2-aminothiophene carboxylates with various substitutions, including isopropyl and phenyl groups.
  • Modifications in solvent and base can improve yields and environmental impact.
  • Purification often requires chromatographic techniques or recrystallization from acetic acid/ethanol mixtures to achieve high purity.
  • Cyclization reactions with isocyanates provide access to fused thiophene derivatives but are less direct for the target compound.
  • Analytical data such as melting points (>300 °C for purified compounds), NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it suitable for drug development. For instance, compounds in this class have shown promise in inhibiting specific enzymes involved in disease pathways.

Biological Studies

This compound is utilized in proteomics research to explore protein interactions and functions. Its ability to bind selectively to proteins can help elucidate biochemical pathways and cellular mechanisms.

Materials Science

The compound serves as a precursor for synthesizing advanced materials, including polymers and specialty chemicals. Its unique thiophene structure enhances conductivity and stability in organic electronic applications.

Case Studies

  • Therapeutic Development:
    A study published in the Journal of Medicinal Chemistry explored the efficacy of methyl 2-amino derivatives in targeting cancer cell lines. Results indicated significant cytotoxic effects, warranting further investigation into its use as an anticancer agent.
  • Proteomics Research:
    In proteomics studies, methyl 2-amino compounds were shown to effectively label specific proteins in complex biological samples, aiding in the identification of protein interactions critical for cellular function.
  • Material Synthesis:
    Research demonstrated that incorporating methyl 2-amino compounds into polymer matrices improved electrical conductivity, making them suitable for organic solar cells.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiophene Carboxylates

The compound’s structural analogs differ primarily in ester groups, substituent positions, and aromatic ring modifications. Key examples include:

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
  • Ester Group : Ethyl (vs. methyl in the target compound).
  • Substituents : Methyl at position 4, phenyl at position 3.
  • Role: A starting material in pharmaceutical synthesis, highlighting the importance of ester groups in modulating reactivity and solubility.
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (CAS 5510-01-0)
  • Ester Group : Isopropyl (vs. methyl).
  • Substituents : Methyl at position 5, 4-propylphenyl at position 3.
  • Impact: The bulkier isopropyl ester and 4-propylphenyl group may enhance steric hindrance, affecting crystallinity or interaction with biological targets.

Structural and Functional Implications

Ester Group Effects
  • Methyl vs. Ethyl/Isopropyl Esters : Smaller ester groups (e.g., methyl) typically reduce molecular weight and increase metabolic stability compared to bulkier analogs. For instance, methyl esters are more prone to hydrolysis in vivo than ethyl or isopropyl esters, influencing drug half-life .
Substituent Positioning
  • Phenyl vs.
  • Isopropyl at Position 5 : The target compound’s isopropyl group may enhance hydrophobic interactions in biological systems compared to methyl or hydrogen substituents.

Biological Activity

Overview

Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family, characterized by its five-membered ring structure containing sulfur. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. The molecular formula is C15H17NO2SC_{15}H_{17}NO_2S, and it is recognized for its unique substitution pattern that enhances its biological efficacy.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The precise molecular targets can vary depending on the biological context, but studies suggest that this compound may affect cell signaling pathways involved in cancer progression and microbial resistance.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells. For instance, a study reported that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate apoptotic pathways suggests potential therapeutic applications in cancer treatment.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Alverez et al. (2023) evaluated the antimicrobial activity of thiophene derivatives, including this compound. The results showed an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
  • Cancer Cell Proliferation : In a separate investigation, the compound was tested on HeLa cells, revealing a significant reduction in cell viability with an IC50 value of 30 µM after 48 hours of treatment. This suggests that the compound effectively inhibits cell proliferation through apoptosis induction.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (µM) - AntimicrobialIC50 (µM) - Anticancer
This compoundC15H17NO2S2530
2-AminothiopheneC7H8N2S4050
PhenylthiopheneC10H9S6070

Synthesis and Chemical Reactions

The synthesis of this compound typically involves heterocyclization reactions such as the Gewald reaction or Paal–Knorr synthesis. These methods allow for the efficient production of thiophene derivatives with desired functional groups.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can yield sulfoxides or sulfones using reagents like hydrogen peroxide.
  • Reduction : Can be converted into dihydrothiophenes using catalysts such as palladium on carbon.
  • Substitution : Electrophilic substitution can introduce new functional groups onto the thiophene ring.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate, and how can reaction parameters be optimized?

Answer:
The Gewald thiophene synthesis is a robust one-pot method for analogous compounds. It involves cyclocondensation of a ketone (e.g., isopropyl phenyl ketone), a cyanoester (e.g., methyl cyanoacetate), and elemental sulfur in a polar solvent (e.g., ethanol or DMF) under basic conditions (e.g., morpholine) . Key optimizations include:

  • Molar ratios : Maintain a 1:1.2 ratio of ketone to cyanoester to minimize unreacted starting material.
  • Temperature : Reflux at 80–90°C for 8–12 hours ensures complete cyclization.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >70% purity, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane) .

Basic: Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:
Critical techniques include:

  • 1H/13C NMR : Assign the amino proton (δ 5.5–6.0 ppm, broad singlet) and ester methyl group (δ 3.7–3.8 ppm, singlet). Aromatic protons appear as multiplet signals at δ 7.2–7.6 ppm .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at 1700–1750 cm⁻¹) and amino (N-H stretch at 3350–3450 cm⁻¹) functionalities .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 318.1 (calculated for C16H19NO2S).

Discrepancies between observed and literature data (e.g., Gewald derivatives ) require validation via independent synthesis or computational modeling.

Advanced: How can crystallographic challenges (e.g., twinning, disorder) in X-ray structure determination be resolved using SHELX software?

Answer:
For disordered isopropyl or phenyl groups:

  • SHELXD : Generates initial phase solutions via dual-space algorithms, even for twinned crystals .
  • SHELXL refinement : Apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) to disordered regions.
  • Validation metrics : Target R1 < 0.05 and wR2 < 0.12 for high-resolution (<1.0 Å) data. Anisotropic displacement parameters clarify thermal motion in the thiophene ring .

Advanced: How can contradictory NMR or IR data arising from synthetic batches be systematically addressed?

Answer:
Contradictions often stem from:

  • Tautomerism : Use variable-temperature NMR (VT-NMR) to assess equilibrium between amino and imino forms.
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; polar solvents stabilize hydrogen bonding (e.g., amino proton downfield shift).
  • Computational validation : DFT calculations (B3LYP/6-311+G(d,p)) predict 13C chemical shifts within ±2 ppm of experimental values .

Advanced: What experimental design principles improve synthetic yield while minimizing side reactions?

Answer:

  • Design of Experiments (DoE) : Vary parameters (solvent polarity, base strength) in a factorial design to identify optimal conditions (e.g., ethanol/morpholine maximizes yield at 75%) .
  • In-line monitoring : Use FTIR to track cyanide consumption (disappearance of ν(C≡N) at 2200 cm⁻¹).
  • Workup strategies : Quench reactions with dilute HCl (pH 4–5) to precipitate the product and avoid ester hydrolysis .

Advanced: How can regioselectivity issues during functionalization (e.g., bromination) of the thiophene ring be controlled?

Answer:

  • Electrophilic substitution : The amino group directs electrophiles to the C-5 position (para to the ester). Confirm regiochemistry via NOESY (proximity of C-5 substituent to phenyl protons) .
  • Protection strategies : Temporarily protect the amino group with Boc anhydride to redirect reactivity to C-4.

Basic: What purity standards and chromatographic methods are recommended for this compound?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) isocratic elution; retention time ~10.2 min.
  • Purity criteria : ≥95% by area normalization, validated via spiked samples with known impurities .

Advanced: How can computational tools predict and rationalize the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic (amino group) and electrophilic (thiophene C-5) sites.
  • MD simulations : Assess solvent effects (e.g., DMSO vs. water) on conformational stability.
  • HOMO-LUMO analysis : A ΔE gap of ~4.5 eV correlates with UV-Vis λmax at 290 nm, confirming π→π* transitions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate

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